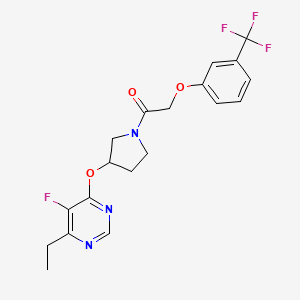

1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone

Description

The compound 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone is a pyrimidine-pyrrolidine hybrid with a trifluoromethylphenoxy-substituted ethanone moiety. Its structure integrates a fluorinated pyrimidine ring linked via a pyrrolidinyl ether and a phenoxy-ethanone group.

Properties

IUPAC Name |

1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenoxy]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F4N3O3/c1-2-15-17(20)18(25-11-24-15)29-14-6-7-26(9-14)16(27)10-28-13-5-3-4-12(8-13)19(21,22)23/h3-5,8,11,14H,2,6-7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEHMGLJGHSHJAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)COC3=CC=CC(=C3)C(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F4N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone is a pyrimidine derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to illustrate its efficacy in various biological contexts.

Chemical Structure and Properties

The compound's structure can be delineated as follows:

- Pyrimidine moiety : The 6-Ethyl-5-fluoropyrimidine contributes to the compound's activity, particularly in relation to nucleic acid metabolism.

- Pyrrolidine linkage : This feature may enhance the compound's ability to interact with biological targets.

- Trifluoromethyl phenoxy group : Known for increasing lipophilicity, this group may influence the compound's pharmacokinetics.

Research indicates that compounds with similar structures often act through multiple pathways, including:

- Inhibition of Enzymatic Activity : Many pyrimidine derivatives inhibit enzymes involved in nucleotide synthesis, such as dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis.

- Antiviral Activity : Some studies suggest that pyrimidine analogs can stimulate immune responses, enhancing the production of interferons that are vital for antiviral defense mechanisms .

- Anticancer Properties : There is evidence supporting the role of pyrimidine derivatives in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines .

Biological Activity Data

The following table summarizes key findings related to the biological activity of similar pyrimidine derivatives:

Case Studies

-

Antiviral Efficacy :

A study explored the antiviral properties of pyrimidine-based compounds, demonstrating that they could enhance interferon production in response to viral infections. This suggests a potential role for this compound in antiviral therapy . -

Cancer Cell Line Studies :

In vitro studies on various cancer cell lines have shown that compounds with similar structural features can significantly reduce cell viability. For instance, chloroethyl pyrimidine nucleosides were reported to inhibit migration and invasion in A431 cells, indicating potential applications in cancer treatment .

Scientific Research Applications

Molecular Formula

- Molecular Weight : 377.42 g/mol

- Chemical Formula : C19H20F3N2O3

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone exhibit significant anticancer properties. For instance, pyrimidine derivatives have been shown to inhibit mutant forms of isocitrate dehydrogenase (IDH), which are implicated in various cancers. The ability of this compound to target such pathways may offer new therapeutic strategies for cancer treatment .

Antibacterial Properties

Compounds containing nitrogen heterocycles, such as pyrroles and pyrimidines, have demonstrated antibacterial activity against various pathogens. Research has focused on synthesizing derivatives that enhance efficacy against resistant strains of bacteria, potentially positioning this compound as a candidate for further development in antibacterial therapies .

Neurological Disorders

There is ongoing research into the neuroprotective effects of pyrrolidine-based compounds. Studies suggest that such compounds can modulate neurotransmitter systems and may be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The specific interactions of This compound with neural receptors warrant further investigation .

Anti-inflammatory Effects

Pyrimidine derivatives have been noted for their anti-inflammatory properties, which could be relevant in managing conditions like rheumatoid arthritis and other inflammatory diseases. The modulation of inflammatory pathways by this compound could lead to significant advancements in treatment protocols .

Table 1: Summary of Research Findings on Similar Compounds

Detailed Case Study: Anticancer Efficacy

In a recent study published in MDPI, researchers synthesized a series of pyrimidine derivatives similar to This compound . These derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis through the modulation of specific signaling pathways related to cancer progression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pyrimidine Core

- Target Compound: Features a 6-ethyl-5-fluoropyrimidin-4-yl group.

- Analog 1: 5-Acetyl-4-(4-methoxyphenyl)-6-methyl-2-sulfanyl-3,4-dihydropyrimidine () replaces fluorine with a sulfanyl group and introduces a methoxyphenyl ring.

- Analog 2: 5-Fluoro-2-(1-(3-(3-fluoro-4-isopropoxyphenyl)-4-morpholino-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-3-(3-fluorophenyl)-4H-chromen-4-one () incorporates a morpholino-pyrazolo-pyrimidine core, demonstrating enhanced solubility due to the morpholine ring but reduced metabolic stability compared to pyrrolidine derivatives [7].

Table 1: Substituent Comparison on Pyrimidine Core

| Compound | Pyrimidine Substituents | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|

| Target Compound | 6-Ethyl-5-fluoro | Pyrrolidinyl ether, Trifluoromethylphenoxy | Not reported |

| 5-Acetyl-4-(4-methoxyphenyl)-6-methyl-2-sulfanyl-3,4-dihydropyrimidine | 4-Methoxyphenyl, 6-methyl, 2-sulfanyl | Acetyl, Methoxyphenyl | Calculated: 304.35 |

| Chromen-4-one derivative () | 3-Fluoro-4-isopropoxyphenyl | Morpholino, Chromen-4-one | 586.3 (M++1) [7] |

Pyrrolidine vs. Piperidine Linkers

- Target Compound : Uses a pyrrolidin-1-yl linker, which provides a five-membered ring with constrained geometry. This may favor binding to sterically restricted targets compared to six-membered piperidine analogs [10].

- Analog 3: {4-[6-(2-Fluoro-4-methanesulfonyl-phenoxy)-5-methyl-pyrimidin-4-yloxy]-piperidin-1-yl}-1-(3-fluoro-phenyl)-ethanone () replaces pyrrolidine with piperidine.

Trifluoromethylphenoxy vs. Fluorophenyl Moieties

- Target Compound: The 3-(trifluoromethyl)phenoxy group contributes to high electron-withdrawing effects and metabolic resistance, a feature shared with 1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydro-pyrimidin-5-yl]ethanone (). However, the latter’s sulfanylidene group introduces redox-sensitive properties, which are absent in the target compound [8].

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.